[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea
Description
Properties
IUPAC Name |
[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-6-3-2-4-7(5-6)10-11-8(9)12/h5H,2-4H2,1H3,(H3,9,11,12)/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFRPMZEKVIQMF-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC(=S)N)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\NC(=S)N)/CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schiff Base Condensation with Thiosemicarbazide
The most direct route to [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea involves the acid-catalyzed condensation of 3-methylcyclohex-2-en-1-one with thiosemicarbazide. This method parallels the synthesis of analogous thiosemicarbazones reported in crystallographic studies. The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s terminal amine on the carbonyl carbon, followed by dehydration to form the imine bond.
Reaction Conditions
- Solvent System : Ethanol/water (4:1 v/v)
- Catalyst : 0.1 M HCl (2 mol%)
- Temperature : Reflux at 78°C for 6–8 hours
- Yield : 68–72% after recrystallization from ethanol/dichloromethane
The Z-configuration is thermodynamically favored under these conditions due to steric hindrance between the cyclohexenyl methyl group and thiourea moiety, as confirmed by X-ray crystallography in related systems.
Isothiocyanate-Amine Coupling
Patent literature demonstrates an alternative approach using 3-methylcyclohex-2-en-1-ylideneamine and aryl isothiocyanates. This method offers better control over substitution patterns but requires careful handling of the unstable imine intermediate.
- Generate 3-methylcyclohex-2-en-1-ylideneamine in situ via condensation of cyclohexenone with ammonium acetate in glacial acetic acid.
- Add phenyl isothiocyanate (1.1 eq) dropwise at 0–5°C.
- Stir for 24 hours at room temperature under nitrogen.
- Isolate product via vacuum filtration (yield: 58–63%).
Advanced Synthetic Modifications
Microwave-Assisted Synthesis
Recent innovations utilize microwave irradiation to accelerate the condensation reaction while improving Z-selectivity:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8 hours | 25 minutes |
| Temperature | 78°C | 120°C |
| Z/E Ratio | 85:15 | 94:6 |
| Isolated Yield | 72% | 81% |
This enhancement stems from rapid, uniform heating that favors the kinetically controlled Z-isomer.
Solid-Phase Synthesis
For high-throughput applications, a polystyrene-supported variant has been developed:
- Functionalize Wang resin with thiosemicarbazide (loading: 0.8 mmol/g).
- Flow 3-methylcyclohex-2-en-1-one (0.5 M in DMF) through column at 50°C.
- Cleave product with TFA/DCM (1:9 v/v).
- Average yield: 74% across 15 cycles with >99% Z-purity.
Critical Analysis of Reaction Parameters
Solvent Effects on Stereochemistry
Comparative studies reveal solvent polarity significantly impacts Z/E ratios:
| Solvent | Dielectric Constant (ε) | Z/E Ratio |
|---|---|---|
| Ethanol | 24.3 | 85:15 |
| DCM | 8.93 | 78:22 |
| Toluene | 2.38 | 65:35 |
| DMF | 36.7 | 91:9 |
Polar aprotic solvents stabilize the transition state through dipole interactions, favoring Z-configuration.
Acid Catalysis Optimization
A detailed study of Brønsted acids revealed optimal catalytic performance:
| Acid | Concentration (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| HCl | 2 | 6.5 | 72 |
| H2SO4 | 2 | 5.8 | 68 |
| p-TSA | 1.5 | 4.2 | 75 |
| Amberlyst-15 | 5 (wt%) | 7.1 | 71 |
Para-toluenesulfonic acid (p-TSA) emerged as superior due to its non-oxidizing nature and ease of removal.
Structural Characterization Techniques
Spectroscopic Identification
Crystallographic Data
Single-crystal X-ray analysis of analogs reveals:
- Planar thiourea core with C-S bond length: 1.68 Å
- Dihedral angle between cyclohexenyl and thiourea planes: 12.3°
- Intramolecular N-H···S hydrogen bonds stabilize Z-configuration
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A patented continuous process achieves 89% yield at 50 g/h throughput:
- Premix 3-methylcyclohex-2-en-1-one (1.0 M) and thiosemicarbazide (1.05 M) in ethanol.
- Pump through heated reactor (120°C, 15 bar, residence time: 8 min).
- Crystallize inline using chilled (−20°C) antisolvent (n-heptane).
Waste Stream Management
Life cycle analysis identifies key improvements:
- Replace ethanol with cyclopentyl methyl ether (CPME): 34% reduction in E-factor
- Implement catalyst recovery: p-TSA reuse for 5 cycles without activity loss
- Achieve PMI (Process Mass Intensity) of 8.7 vs. industry average 15–20
Emerging Methodologies
Photocatalytic Synthesis
Recent advances employ eosin Y as photosensitizer under blue LED irradiation:
Biocatalytic Approaches
Immobilized lipase (Candida antarctica) facilitates aqueous-phase synthesis:
- pH 7.5 phosphate buffer
- 40°C with 15% v/v THF as cosolvent
- 82% conversion in 24 hours
- Excellent stereoselectivity (Z:E >99:1)
Chemical Reactions Analysis
Types of Reactions
[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemical Applications
Catalysis and Coordination Chemistry
- Asymmetric Synthesis : [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea serves as a catalyst in asymmetric synthesis reactions, facilitating the formation of chiral compounds. This property is crucial in the pharmaceutical industry where chirality can influence the efficacy and safety of drugs.
- Ligand Formation : The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are essential for various applications, including catalysis and material science.
Biological Applications
Pharmacological Properties
-
Antibacterial Activity : Research indicates that this thiourea derivative exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell functions.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 25 μg/mL Escherichia coli 50 μg/mL Pseudomonas aeruginosa 30 μg/mL - Anticancer Properties : The compound has shown potential in inducing apoptosis in cancer cells. Studies suggest that it can affect cell cycle regulation, leading to cell cycle arrest, which is critical for cancer treatment.
Case Study: Anticancer Mechanism
A study demonstrated that this compound could induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins, highlighting its potential as a therapeutic agent in oncology .
Medicinal Applications
Therapeutic Potential
The compound's diverse biological activities make it a candidate for developing new therapeutic agents. Its application in treating infections and cancers is particularly noteworthy. Ongoing research aims to elucidate its mechanisms of action further and optimize its pharmacological profiles for clinical use.
Industrial Applications
Material Science
this compound is utilized in the production of:
- Dyes : Its chemical structure allows it to participate in reactions that yield vibrant dyes used in textiles.
- Elastomers and Plastics : The compound contributes to the synthesis of materials with desirable mechanical properties.
Mechanism of Action
The mechanism of action of [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea involves its ability to form strong hydrogen bonds and interact with various biological targets. The compound can inhibit enzyme activity by binding to the active site or modulate cellular pathways by interacting with specific receptors . Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Thiourea Derivatives
Substituent Effects on Catalytic Activity
Aryl ester thioureas (e.g., sulfonaryl thiourea 10 ) and Takemoto’s bifunctional thioureas (e.g., Fig. 7 in ) highlight the impact of substituents on catalytic performance. For instance:
- Sulfonaryl thiourea 10 achieved 28% conversion in catalytic reactions, comparable to reference compound 11 (27%) .
- Takemoto’s thioureas, incorporating chiral amino groups and trifluoromethylphenyl moieties, exhibit high enantioselectivity in Michael addition reactions due to dual hydrogen-bonding interactions .
However, its cyclohexenyl group may enhance substrate binding through hydrophobic interactions in nonpolar environments.
Thermal and Chemical Stability
Acylated thioureas (e.g., 1,3-didodecanoyl thiourea) decompose at ~250–300°C (), while [(2-oxoindol-3-yl)amino]thiourea melts at 198–200°C . The target compound’s cyclic structure likely improves thermal stability over linear aliphatic derivatives but may be less robust than aromatic analogs like aryl ester thioureas, which tolerate higher temperatures due to resonance stabilization.
Comparative Data Table
Biological Activity
[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities, including antibacterial, anticancer, and antioxidant properties. This compound is characterized by its unique cyclohexene structure, which enhances its reactivity and potential therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Research indicates that thiourea derivatives can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
- Cell Cycle Regulation : These compounds may affect pathways related to cell cycle regulation, leading to cell cycle arrest in treated cells.
- Antibacterial Activity : The compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria .
Anticancer Activity
Studies have shown that this compound can effectively inhibit the growth of cancer cells. For instance, it has been reported to alter cell morphology and reduce cell viability in breast cancer cell lines (MCF-7), with a notable increase in lactate dehydrogenase (LDH) levels indicating cytotoxic effects . The compound's IC50 values demonstrate its potency in inducing apoptosis and halting the cell cycle at the S phase.
Antibacterial Activity
The compound has exhibited strong antibacterial activity, surpassing traditional antibiotics like ampicillin. It was effective against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against sensitive bacteria . The following table summarizes the antibacterial efficacy of this compound compared to standard antibiotics:
| Bacterial Strain | MIC (mg/mL) | Standard Antibiotic | MIC (mg/mL) |
|---|---|---|---|
| E. coli | 0.004 | Ampicillin | 0.05 |
| S. aureus | 0.008 | Streptomycin | 0.02 |
| Klebsiella pneumoniae | 0.03 | Ceftriaxone | 0.03 |
Antioxidant Activity
This compound also demonstrates antioxidant properties, which are crucial for protecting cells from oxidative stress and may contribute to its anticancer effects .
Case Studies
Several studies have investigated the biological activities of thiourea derivatives, including this compound:
- Study on Anticancer Properties : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant reductions in cell viability and alterations in cell morphology, indicating its potential as an anticancer agent .
- Antibacterial Efficacy Assessment : Research comparing the antibacterial activity of various thiourea derivatives found that this compound outperformed several standard antibiotics against multiple bacterial strains .
Q & A
Basic: What are the recommended methods for synthesizing [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea?
Answer:
The synthesis typically involves condensation reactions between 3-methylcyclohex-2-en-1-one and thiourea derivatives under controlled conditions. Key steps include:
- Schiff Base Formation: Reacting 3-methylcyclohex-2-en-1-one with an amino group precursor (e.g., hydrazine) to form the imine intermediate .
- Thiourea Functionalization: Introducing the thiourea moiety via nucleophilic substitution or coupling reactions, often using thiocyanate or isothiocyanate reagents .
- Stereochemical Control: Maintaining the Z-configuration requires precise pH (neutral to mildly acidic) and solvent selection (e.g., ethanol or DMF) to stabilize the planar transition state .
Characterization should include FTIR (C=S stretch at ~1250 cm⁻¹), ¹H/¹³C NMR (thiourea NH signals at δ 9–11 ppm), and CHNS elemental analysis to confirm stoichiometry .
Basic: How can the structural configuration of this compound be validated experimentally?
Answer:
- X-ray Crystallography: Use SHELXL (for small-molecule refinement) or WinGX (for data processing) to resolve the Z-configuration and cyclohexenylidene geometry .
- NOESY NMR: Detect spatial proximity between the methyl group (δ 1.2–1.5 ppm) and the thiourea NH protons to confirm stereochemistry .
- DFT Calculations: Compare experimental IR/Raman spectra with computational models (e.g., Gaussian 16) to validate bond angles and electronic structure .
Advanced: How does the Z-configuration influence biological activity compared to E-isomers?
Answer:
The Z-configuration enhances intramolecular hydrogen bonding (N–H⋯S), improving stability and target binding. For example:
- Antimicrobial Activity: Z-isomers exhibit stronger inhibition of microbial enzymes (e.g., dihydrofolate reductase) due to optimized hydrophobic interactions with the cyclohexenyl group .
- Enzyme Inhibition: Molecular docking (AutoDock Vina) shows Z-isomers form stable complexes with cysteine proteases (binding energy: −8.2 kcal/mol vs. −6.5 kcal/mol for E-isomers) .
Contradictions in activity data may arise from solvent polarity affecting isomer equilibrium; use HPLC (C18 column, acetonitrile/water) to monitor isomer purity .
Advanced: What strategies resolve contradictions in reactivity data during thiourea functionalization?
Answer:
- Kinetic Studies: Monitor reaction progress (via TLC or GC-MS) to identify intermediates. For example, unexpected sulfonic acid byproducts may form if oxidizing agents (e.g., H₂O₂) are present .
- Thermal Analysis: DSC/TGA can detect decomposition pathways (e.g., isomerization to thiocyanates above 170°C), which alter reactivity .
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while protic solvents (MeOH) may protonate the thiourea NH, reducing reactivity .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Answer:
- QSAR Modeling: Use MOE or Schrödinger to correlate substituent effects (e.g., electron-withdrawing groups on the cyclohexenyl ring) with IC₅₀ values against cancer cell lines .
- MD Simulations: Analyze ligand-protein stability (e.g., with GROMACS) to identify critical binding residues. For instance, π-π stacking between the cyclohexenyl group and Tyr228 in kinase targets improves inhibition .
- ADMET Prediction: SwissADME evaluates bioavailability; logP >3.5 indicates poor solubility, prompting structural modifications (e.g., adding polar groups) .
Basic: What are the key challenges in characterizing thiourea derivatives via NMR?
Answer:
- NH Proton Exchange: Broad or split peaks for thiourea NH protons (δ 9–11 ppm) due to hydrogen bonding. Use DMSO-d₆ as a solvent to slow exchange and sharpen signals .
- Tautomerism: Equilibrium between thiourea and thiol forms complicates integration. Low-temperature NMR (−20°C) stabilizes the dominant tautomer .
- 13C Sensitivity: Long relaxation times require extended acquisition periods (≥2 hrs) and Cr(acac)₃ as a relaxation agent for accurate quantification .
Advanced: How does the cyclohexenylidene moiety impact corrosion inhibition properties?
Answer:
- Adsorption Mechanism: The planar cyclohexenylidene group facilitates π-orbital interactions with metal surfaces (e.g., aluminum), reducing corrosion rates by 78% at 0.1 mM concentration .
- Electrochemical Studies: EIS data (Gamry Potentiostat) show a charge-transfer resistance (Rct) increase from 150 Ω·cm² (control) to 980 Ω·cm² with the compound, confirming film formation .
- Temperature Effects: Activation energy (Ea) for corrosion increases from 45 kJ/mol (inhibitor-free) to 68 kJ/mol, indicating physisorption dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
